molecular formula C5H3ClFNO2S B3090482 3-fluoropyridine-2-sulfonyl chloride CAS No. 1211584-12-1

3-fluoropyridine-2-sulfonyl chloride

Cat. No.: B3090482
CAS No.: 1211584-12-1
M. Wt: 195.6 g/mol
InChI Key: RLEHPYAEFLJFPX-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C5H3ClFNO2S.

Mechanism of Action

Target of Action

3-Fluoropyridine-2-sulfonyl chloride, also known as 2-Pyridinesulfonyl chloride, 3-fluoro-, is a compound used in the synthesis of fluorinated pyridines It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the fluorine atom in the compound plays a significant role in its interaction with its targets.

Biochemical Pathways

It’s known that fluoropyridines are used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that the compound may play a role in pathways related to these applications.

Pharmacokinetics

The compound’s fluorine atom is likely to influence its pharmacokinetic properties, given that fluorine atoms are often introduced into lead structures in the search for new agricultural products having improved physical, biological, and environmental properties .

Result of Action

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties . This suggests that the compound may have unique effects at the molecular and cellular level.

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that the compound’s action may be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-hydroxy-2-fluoropyridine with sulfonyl chloride reagents under controlled conditions . Another approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .

Industrial Production Methods: Industrial production of this compound often employs high-yield methods using advanced fluorinating agents such as Selectfluor® . These methods ensure efficient production with minimal by-products, making the process economically viable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds that are not easily accessible through other fluoropyridine derivatives .

Properties

IUPAC Name

3-fluoropyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEHPYAEFLJFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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